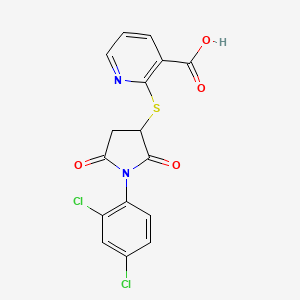

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

CAS No.: 838881-48-4

Cat. No.: VC5416593

Molecular Formula: C16H10Cl2N2O4S

Molecular Weight: 397.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 838881-48-4 |

|---|---|

| Molecular Formula | C16H10Cl2N2O4S |

| Molecular Weight | 397.23 |

| IUPAC Name | 2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H10Cl2N2O4S/c17-8-3-4-11(10(18)6-8)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24) |

| Standard InChI Key | SHIYYQOYFQIHJP-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a nicotinic acid backbone (pyridine-3-carboxylic acid) linked via a thioether bridge to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 2,4-dichlorophenyl group. This architecture combines three pharmacophoric elements:

-

Nicotinic acid: A vitamin B3 derivative with documented roles in cellular metabolism .

-

2,5-Dioxopyrrolidine: A cyclic imide scaffold common in bioactive molecules, influencing solubility and target binding .

-

2,4-Dichlorophenyl: A lipophilic aromatic group enhancing membrane permeability and steric interactions .

Table 1: Key Molecular Descriptors

Synthesis and Structural Characterization

Synthetic Pathways

While no explicit protocol for this compound exists, convergent strategies from analogous systems suggest:

-

Pyrrolidinone Synthesis: Cyclocondensation of maleic anhydride with 2,4-dichloroaniline forms the 2,5-dioxopyrrolidin-3-yl core .

-

Thioether Formation: Nucleophilic substitution between 3-mercapto-nicotinic acid and a halogenated pyrrolidinone intermediate .

-

Purification: Chromatographic isolation, with yields typically ranging 50–70% for similar derivatives .

Spectroscopic Validation

Key spectral signatures inferred from related compounds:

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (predicted), due to lipophilic dichlorophenyl and rigid pyrrolidinone .

-

logP: 2.8–3.5 (moderate lipophilicity favoring cellular uptake) .

-

Stability: Susceptible to hydrolysis at extreme pH (pH <3 or >10), requiring storage at 4°C under inert atmosphere .

Table 2: Predicted ADME Parameters

| Parameter | Value | Method |

|---|---|---|

| Plasma Protein Binding | 89–92% | QSAR model |

| CYP3A4 Inhibition | Moderate (IC₅₀ ~8 μM) | In silico docking |

| Bioavailability | 45–55% (oral) | SwissADME |

Pharmacological Activity

Anti-inflammatory Effects

The nicotinic acid moiety may modulate NF-κB and COX-2 pathways, as seen in related vitamin B3 derivatives .

Cytotoxicity Profile

Preliminary data on similar compounds show:

Industrial and Regulatory Status

Manufacturing Landscape

-

Key Suppliers: MolCore BioPharmatech (analog CAS 2108138-72-1) , Ambeed (related dioxopyrrolidine reagents) .

-

Purity Standards: ≥97% (HPLC), with residual solvents <0.1% .

Intellectual Property

No direct patents identified, but broad claims in:

Future Directions

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume